molecular formula C27H21F3N2O5 B15101368 N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide

N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide

Cat. No.: B15101368
M. Wt: 510.5 g/mol
InChI Key: NURWXAUTXIGICN-HAHDFKILSA-N
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Description

This compound features a benzamide core substituted with a 4-methoxy group, an α,β-unsaturated ketone (enone) system, and a furan-2-ylmethylamino group. The central enone bridge connects two aromatic systems: a 5-[3-(trifluoromethyl)phenyl]furan-2-yl moiety and the 4-methoxybenzamide group. The trifluoromethyl (CF₃) substituent on the phenyl ring enhances lipophilicity and metabolic stability, while the furan rings contribute to π-π interactions. The compound’s structural complexity necessitates advanced synthetic and analytical techniques, as seen in related benzamide derivatives .

Properties

Molecular Formula

C27H21F3N2O5

Molecular Weight

510.5 g/mol

IUPAC Name

N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C27H21F3N2O5/c1-35-20-9-7-17(8-10-20)25(33)32-23(26(34)31-16-22-6-3-13-36-22)15-21-11-12-24(37-21)18-4-2-5-19(14-18)27(28,29)30/h2-15H,16H2,1H3,(H,31,34)(H,32,33)/b23-15-

InChI Key

NURWXAUTXIGICN-HAHDFKILSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C(=O)NCC4=CC=CO4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as furan derivatives and trifluoromethyl-substituted aromatic compounds. Key steps may include:

    Formation of Furan Derivatives: Using furan-2-carboxaldehyde as a starting material, various functional groups can be introduced through reactions like alkylation or acylation.

    Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.

    Coupling Reactions: Formation of the final compound through coupling reactions, such as Suzuki or Heck coupling, to introduce the trifluoromethylphenyl group.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound featuring a furan ring, a trifluoromethyl group, and a methoxybenzamide moiety. It has a molecular weight of approximately 486.5 g/mol. This compound has uses in medicinal chemistry and material science because of its potential biological activities.

Chemical Reactivity
The chemical reactivity of this compound is attributable to its functional groups. The furan ring can participate in reactions such as Diels-Alder reactions. These reactions can lead to the formation of derivatives that may exhibit altered biological properties or improved efficacy.

Potential Applications
this compound has potential applications in:

  • Pharmaceuticals It can be a scaffold for drug design, potentially leading to new therapeutic agents.
  • Agrochemicals It can be used in the synthesis of crop protection agents.
  • Material Science It can be a component in polymers and coatings, enhancing material properties.

Biological Activities
Research indicates that this compound may exhibit significant biological activities:

  • Antimicrobial Properties It can be effective against various microbial strains.
  • Anticancer Potential It can inhibit the proliferation of cancer cells.
  • Anti-inflammatory Effects It can reduce inflammation by modulating relevant pathways.

Interaction studies
Interaction studies are crucial for understanding the pharmacodynamics of this compound. These studies typically focus on:

  • Binding Affinity Measuring its affinity for target proteins.
  • Mechanism of Action Elucidating its effects at the molecular level.
  • Metabolic Pathways Identifying how it is processed in biological systems.

Comparison with other compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-(3-Amino-4-methoxyphenyl)-furanAmino and methoxy groupsAntimicrobialSimpler structure
4-(Phenylethynyl)-6-phenyldihydropyridineDihydropyridine coreCardiovascular effectsDifferent core structure
Benzamide DerivativesBenzamide moietyVarious pharmacological effectsDiverse functionalization

Mechanism of Action

The mechanism by which N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide exerts its effects depends on its interaction with molecular targets. This may involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Modulation: Affecting cellular pathways involved in metabolism or signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl}-4-methoxybenzamide (): Substituent Differences: Replaces CF₃ with chlorine (Cl) and furan-2-ylmethylamino with allylamino. Allylamino may confer higher reactivity due to unsaturated bonds .

N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide (): Substituent Differences: Uses 3-methoxypropylamino instead of furan-2-ylmethylamino.

N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide derivatives (): Substituent Differences: Replaces the furan systems with sulfamoylphenyl groups. Impact: Sulfonamide groups enhance hydrogen-bonding capacity, which may improve target selectivity but reduce metabolic stability compared to furan-based structures .

Physicochemical and Spectral Comparisons

Property Target Compound Compound Compound
Lipophilicity (logP) High (due to CF₃) Moderate (Cl substituent) Moderate (polar methoxypropyl)
Spectral Features - ¹⁹F NMR: CF₃ triplet (~-60 ppm)
- IR: C=O stretch ~1720 cm⁻¹
- ¹H NMR: Allyl CH₂=CH₂ signals
- IR: C=O stretch ~1715 cm⁻¹
- ¹H NMR: Methoxypropyl OCH₃
- IR: C=O stretch ~1718 cm⁻¹
Synthetic Method Likely acetic acid/NaOAc (inferred) Unspecified (similar intermediates) Unspecified (amide coupling)

Analytical Challenges and Techniques

  • NMR : The target compound’s ¹H NMR would show distinct aromatic signals for the 4-methoxybenzamide (δ 6.8–7.9 ppm) and furan protons (δ 6.3–7.5 ppm). The CF₃ group’s absence of protons simplifies the spectrum compared to Cl analogs .
  • MS : High-resolution MS would confirm the molecular ion [M+H]⁺ at m/z corresponding to C₂₈H₂₂F₃N₂O₅ (exact mass: 532.15). CF₃ contributes a mass increment of 69 Da compared to Cl .

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The synthesis involves multi-step organic reactions, focusing on:

  • Condensation : Reacting furan-2-ylmethylamine with a trifluoromethylphenyl-furan carbonyl intermediate to form the enamine backbone.
  • Coupling : Acylation of the enamine with 4-methoxybenzamide via acid chloride intermediates (e.g., using pivaloyl chloride or benzoyl chloride as activating agents) .
  • Stereochemical Control : Maintaining the Z-configuration of the propen-1-en-2-yl group through low-temperature reactions and sterically hindered bases to favor kinetic control .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., using acetonitrile/water mixtures) to isolate the product .

Q. How is the Z-configuration of the propen-1-en-2-yl group confirmed?

  • Nuclear Overhauser Effect (NOE) NMR : Spatial proximity of protons across the double bond confirms the Z-geometry .
  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) provides unambiguous stereochemical assignment .
  • Coupling Constants : 3JHH^3J_{H-H} values in 1^1H NMR distinguish Z (lower coupling) from E isomers .

Q. What spectroscopic methods are used for structural characterization?

  • NMR Spectroscopy : 1^1H, 13^13C, and 19^19F NMR identify functional groups (e.g., trifluoromethyl, methoxybenzamide) and verify purity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and isotopic patterns .
  • Infrared (IR) Spectroscopy : Detects carbonyl (1650–1750 cm1^{-1}) and amide (N–H stretch at ~3300 cm1^{-1}) groups .

Advanced Research Questions

Q. How can reaction yields be optimized for the Z-configured intermediate?

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in trifluoromethylphenyl-furan synthesis .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance enamine formation .
  • Temperature Control : Lower temperatures (–10°C to 0°C) stabilize the Z-enolate intermediate .
  • Design of Experiments (DOE) : Statistical optimization of reaction time, stoichiometry, and catalyst load resolves contradictory yield reports .

Q. What strategies address low solubility during biological assays?

  • Co-solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug Modifications : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to improve aqueous solubility .
  • Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance dispersion in pharmacokinetic studies .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Purity Validation : HPLC with UV/Vis detection (≥98% purity) eliminates impurities as confounding factors .
  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to calibrate enzymatic activity measurements .
  • Structural Reanalysis : Verify batch-to-batch consistency via 19^19F NMR to confirm trifluoromethyl group integrity .

Q. What computational methods support the design of derivatives with enhanced activity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., kinases) .
  • DFT Calculations : Gaussian09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • QSAR Modeling : Machine learning (e.g., Random Forest) correlates substituent effects (e.g., methoxy vs. methyl) with bioactivity .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

  • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status) using databases like COSMIC or CCLE .
  • Metabolic Stability Testing : Liver microsome assays (human vs. murine) identify species-specific degradation pathways .
  • Off-Target Screening : Kinome-wide profiling (e.g., KINOMEscan) rules out non-specific kinase inhibition .

Methodological Best Practices

Q. What purification techniques are recommended for scale-up synthesis?

  • Flash Chromatography : Biotage Isolera systems with C18 columns for high-throughput separation .
  • Crystallization Screening : Use polymorph prediction software (e.g., Mercury) to identify optimal solvent pairs .
  • Quality Control : LC-MS monitoring of intermediates ensures reaction progression .

Q. How to validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to intracellular targets via thermal stabilization .
  • Click Chemistry Probes : Incorporate alkyne tags for pull-down assays and target identification .

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